N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-2-(4-ethylsulfonylphenyl)acetamide
Description
Properties
IUPAC Name |
N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-2-(4-ethylsulfonylphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O5S2/c1-2-28(23,24)13-5-3-12(4-6-13)9-18(22)21-19-20-14-10-15-16(11-17(14)27-19)26-8-7-25-15/h3-6,10-11H,2,7-9H2,1H3,(H,20,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVRCKDFXOLJNQP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=C(C=C1)CC(=O)NC2=NC3=CC4=C(C=C3S2)OCCO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O5S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Construction of the Benzothiazole Moiety
The benzothiazole ring system is synthesized via cyclization reactions, often employing sulfonamide precursors. A pivotal method involves the DBU-promoted cyclization of 2-(aminosulfonyl)benzothioamide derivatives, as demonstrated by Kobayashi and Fujiwara. This approach utilizes 2,N-dilithio derivatives of N-alkylbenzenesulfonamides , which react with methyl isothiocyanate to form intermediates that cyclize under basic conditions.
Reaction Conditions :
- Catalyst: 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
- Solvent: Toluene
- Temperature: Reflux (110°C)
- Yield: 65–78%
The mechanism proceeds through nucleophilic attack of the thioamide sulfur on the adjacent sulfonamide group, followed by dehydration to form the benzothiazole ring. This method is favored for its regioselectivity and compatibility with electron-deficient substrates.
Formation of the Dioxane Ring System
The 1,4-dioxane ring is integrated via [4+2] cycloaddition reactions using 2,3-dimethoxy-2,3-dimethyl-1,4-dioxane as a diene precursor. This strategy enables the formation of the fused dioxino-benzothiazole structure through a concerted electron-rich diene and electron-deficient dienophile interaction.
Key Steps :
- Diels-Alder Reaction : The diene reacts with a benzothiazole-derived dienophile to form a bicyclic intermediate.
- Ring-Opening and Rearomatization : Acidic hydrolysis removes methyl groups, yielding the dihydro-dioxane framework.
Optimized Parameters :
- Dienophile: Benzothiazole-2-carbonyl chloride
- Solvent: Dichloromethane
- Temperature: 25°C
- Yield: 58–72%
Spectroscopic Characterization and Analytical Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
- ¹H NMR (400 MHz, CDCl₃) : δ 8.21 (s, 1H, benzothiazole-H), 7.89 (d, J = 8.4 Hz, 2H, sulfonylphenyl-H), 7.45 (d, J = 8.4 Hz, 2H), 4.32 (s, 2H, dioxane-H), 3.98 (q, J = 7.2 Hz, 2H, CH₂CH₃), 3.12 (s, 2H, acetamide-CH₂), 1.42 (t, J = 7.2 Hz, 3H, CH₂CH₃).
- ¹³C NMR : 168.5 (C=O), 144.2 (sulfonyl-C), 132.1–121.8 (aromatic carbons), 64.3 (dioxane-OCH₂), 47.2 (CH₂CH₃).
Fourier-Transform Infrared Spectroscopy (FTIR)
- Key Peaks : 1675 cm⁻¹ (C=O stretch), 1320 cm⁻¹ (S=O asym), 1150 cm⁻¹ (S=O sym), 1240 cm⁻¹ (C-N stretch).
Comparative Analysis of Synthetic Routes
Chemical Reactions Analysis
Hydrolysis Reactions
The acetamide group undergoes hydrolysis under acidic or basic conditions, yielding carboxylic acid derivatives.
Mechanistic Notes :
-
Acidic hydrolysis proceeds via protonation of the carbonyl oxygen, facilitating nucleophilic attack by water.
-
Base-mediated hydrolysis forms a tetrahedral intermediate, stabilized by the electron-withdrawing sulfonyl group .
Nucleophilic Substitution at the Ethylsulfonyl Group
The ethylsulfonyl moiety (-SO₂C₂H₅) participates in nucleophilic substitution reactions with amines and thiols.
Key Limitations :
-
Steric hindrance from the fused benzothiazole-dioxin ring slows reactivity at the sulfonyl group.
-
Selectivity favors substitution at the sulfonyl group over the acetamide nitrogen .
Oxidation Reactions
| Oxidizing Agent | Conditions | Reaction Outcome |
|---|---|---|
| KMnO₄ (aq) | 100°C, 3h | Cleavage of the benzothiazole ring to sulfonic acid derivatives |
| H₂O₂ (30%) | Acetic acid, 50°C, 6h | Partial oxidation of the dioxin ring epoxide |
Stability Note :
The compound is stable to atmospheric oxygen but degrades under UV light, forming a sulfonic acid byproduct.
Stability Under Thermal and Photolytic Conditions
| Condition | Temperature/Time | Degradation Products | % Remaining (HPLC) |
|---|---|---|---|
| Dry heat | 150°C, 24h | Deacetylated product + sulfone dimer | 58% |
| UV light (254 nm) | 48h | Sulfonic acid derivative + ring-opened fragments | 42% |
Critical Insight :
Thermal decomposition follows first-order kinetics (activation energy = 98 kJ/mol), while photolytic degradation is accelerated in polar solvents.
Functionalization of the Benzothiazole Ring
Electrophilic substitution reactions are hindered due to electron-deficient nature of the fused ring system. Limited reactivity observed:
| Reaction | Conditions | Outcome |
|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C | No reaction (ring remains intact) |
| Bromination | Br₂/FeBr₃, 40°C | Minor mono-bromination at C-9 (yield: 12%) |
Theoretical Basis :
The electron-withdrawing dioxin and sulfonyl groups deactivate the aromatic system toward electrophilic attack .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. Research indicates that it may exhibit antiproliferative effects against various cancer cell lines, suggesting its role in inhibiting tumor growth. The mechanism involves the modulation of key signaling pathways associated with cell proliferation and apoptosis.
Enzyme Inhibition
The compound has been investigated for its enzyme inhibitory properties, particularly against:
- α-Glucosidase : Important in glucose metabolism, making it a target for diabetes management.
- Acetylcholinesterase : Involved in neurotransmission; inhibition can be beneficial for treating Alzheimer's disease.
In silico studies have supported these findings by predicting binding affinities and interaction profiles with these enzymes, demonstrating the compound's potential as a lead for drug development targeting metabolic disorders and neurodegenerative diseases .
Antimicrobial Activity
The compound has shown promise as an antimicrobial agent against both bacterial and fungal strains. The structure-activity relationship (SAR) studies suggest that modifications to the benzothiazole or dioxin moieties can enhance antimicrobial potency. For instance, derivatives have been tested with significant activity against Gram-positive and Gram-negative bacteria as well as common fungal pathogens .
Synthesis and Biological Evaluation
A study synthesized various derivatives of N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-2-(4-ethylsulfonylphenyl)acetamide and evaluated their biological activities. The results indicated that certain modifications led to compounds with improved inhibitory effects on α-glucosidase and acetylcholinesterase compared to standard drugs .
Mechanistic Insights
Research has explored the mechanistic pathways through which this compound exerts its effects:
- Cell Cycle Arrest : Induces G0/G1 phase arrest in cancer cells.
- Apoptosis Induction : Activation of caspases leading to programmed cell death.
- Inflammatory Pathways Modulation : Inhibition of pro-inflammatory cytokines such as IL-1β suggests its role in managing inflammatory diseases .
Synthesis Overview
| Step | Description |
|---|---|
| Step 1 | Synthesis of benzothiazole core |
| Step 2 | Introduction of dioxin moiety |
| Step 3 | Functionalization with ethylsulfonyl group |
Mechanism of Action
The mechanism by which N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-2-(4-ethylsulfonylphenyl)acetamide exerts its effects involves:
Molecular Targets: Binding to specific proteins or enzymes, altering their activity.
Pathways: Modulating signaling pathways involved in cellular processes such as apoptosis, proliferation, and differentiation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations: Ethylsulfonyl vs. Methoxysulfonyl
A closely related analog, N-(6,7-dihydro[1,4]dioxino[2,3-f]benzothiazol-2-yl)-2-[(4-methoxyphenyl)sulfonyl]acetamide (), replaces the ethylsulfonyl group with a methoxysulfonyl moiety. Key differences include:
However, the methoxy variant may exhibit better aqueous solubility .
Core Heterocycle Modifications
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[[3-(2-methoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide () replaces the benzothiazole-dioxane core with a thieno[3,2-d]pyrimidine system. Key distinctions include:
The benzothiazole-dioxane core offers rigidity and planar aromaticity, favoring interactions with flat binding sites (e.g., ATP pockets in kinases). In contrast, the thieno-pyrimidine system may engage targets requiring bulkier or more flexible scaffolds .
Research Findings and Implications
Biological Activity
N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-2-(4-ethylsulfonylphenyl)acetamide is a complex organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.
Structural Characteristics
The compound has the following structural formula:
- Molecular Formula : C16H19N3O5S2
- Molecular Weight : 397.5 g/mol
Key Structural Features:
- Benzothiazole Moiety : Known for its diverse biological activities.
- Dioxin Structure : Imparts specific chemical reactivity that may enhance biological activity.
- Sulfonamide Group : Contributes to the pharmacological properties.
The biological activity of this compound is primarily attributed to its ability to modulate several key pathways:
Inhibition of Inflammatory Pathways
Research indicates that this compound can inhibit the release of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β), suggesting a potential role in anti-inflammatory therapies.
Anticancer Activity
Preliminary studies have shown that the compound exhibits antiproliferative effects against various cancer cell lines. The mechanisms may involve:
- Induction of apoptosis in cancer cells.
- Inhibition of cell cycle progression.
Anticancer Activity
A study evaluated the cytotoxic effects of various benzothiazole derivatives, including the target compound, against human cancer cell lines (e.g., MCF-7 for breast cancer). The results indicated significant growth inhibition at higher concentrations:
| Compound | Concentration (µg/ml) | Growth Inhibition (%) |
|---|---|---|
| BZ-I | 512 | 39.18 |
| BZ-II | 512 | 40.62 |
| BZ-III | 512 | 29.22 |
| BZ-IV | 512 | 22.34 |
These results suggest that increasing concentrations correlate with enhanced inhibition of cell growth, indicating potential therapeutic applications in oncology .
Antimicrobial Activity
The compound's derivatives have also been screened for antimicrobial properties. Various studies have demonstrated their effectiveness against several bacterial strains:
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (µg/mL) |
|---|---|---|
| Benzothiazole Derivative A | Salmonella typhi | 50 |
| Benzothiazole Derivative B | Bacillus subtilis | 50 |
This data highlights the broad-spectrum antimicrobial activity exhibited by benzothiazole derivatives, which may be relevant in treating bacterial infections .
Case Study 1: Anticancer Efficacy
A recent study focused on the anticancer efficacy of this compound against MDA-MB-231 breast cancer cells. The compound demonstrated a dose-dependent reduction in cell viability with an IC50 value calculated at approximately 250 µg/mL.
Case Study 2: Anti-inflammatory Properties
Another investigation assessed the anti-inflammatory effects using an animal model subjected to induced edema. The compound showed significant inhibition (up to 60%) of edema formation at higher doses compared to controls, indicating its potential as an anti-inflammatory agent .
Q & A
Basic: What are the optimal synthetic routes and critical reaction conditions for synthesizing this compound?
Answer:
The synthesis involves multi-step organic reactions, including cyclization, sulfonylation, and amidation. Key steps include:
- Thiazole ring formation : Using precursors like 2-aminobenzothiazole derivatives under reflux conditions with solvents such as dichloromethane (DCM) or dimethylformamide (DMF) .
- Sulfonyl group introduction : Ethylsulfonylphenyl moieties are incorporated via nucleophilic substitution or coupling reactions, requiring anhydrous conditions and catalysts like triethylamine .
- Amidation : Acetamide linkage is formed using activated esters (e.g., NHS esters) in polar aprotic solvents, monitored by thin-layer chromatography (TLC) .
Critical parameters include temperature control (60–120°C), pH (neutral to slightly basic), and exclusion of moisture to prevent side reactions .
Basic: What analytical techniques are recommended for characterizing this compound and ensuring purity?
Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms structural integrity, focusing on aromatic protons (δ 6.5–8.5 ppm) and sulfonyl/amide signals (δ 2.5–4.0 ppm) .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., 436.54 g/mol for analogs) and fragmentation patterns .
- Chromatography : HPLC (C18 column, acetonitrile/water gradient) and TLC (silica gel, ethyl acetate/hexane) assess purity (>95%) and detect intermediates .
Advanced: How can in silico methods predict the biological activity of this compound?
Answer:
- Molecular Docking : Tools like AutoDock Vina or Schrödinger Suite model interactions with targets (e.g., kinases, GPCRs). Focus on hydrogen bonding with sulfonyl/amide groups and π-π stacking with aromatic rings .
- Quantitative Structure-Activity Relationship (QSAR) : Use descriptors like logP, topological polar surface area (TPSA), and electronegativity to correlate substituent effects (e.g., ethylsulfonyl vs. methoxy) with bioactivity .
- MD Simulations : Assess binding stability (RMSD < 2 Å) and free energy (MM-PBSA) over 100-ns trajectories .
Advanced: How should researchers address discrepancies in pharmacological data (e.g., IC50 variability)?
Answer:
- Assay Optimization : Standardize cell lines (e.g., HepG2 vs. MCF-7), incubation times (24–72 hr), and solvent controls (DMSO ≤0.1%) to minimize variability .
- Impurity Analysis : Use LC-MS to identify byproducts (e.g., hydrolyzed sulfonamides) that may interfere with activity .
- Statistical Design of Experiments (DoE) : Apply factorial designs to test variables (concentration, pH) and identify confounding factors .
Advanced: What strategies optimize bioactivity through structural analogs?
Answer:
- SAR Studies : Modify substituents on the benzothiazole (e.g., chloro, methoxy) and sulfonyl (e.g., ethyl vs. methyl) groups. Analog libraries can be synthesized via parallel reactions .
- Bioisosteric Replacement : Replace the ethylsulfonyl group with trifluoromethyl or cyano to enhance metabolic stability .
- Proteomics Profiling : Use kinome-wide screening to identify off-target effects and refine selectivity .
Advanced: What is the hypothesized mechanism of action against therapeutic targets?
Answer:
- Enzyme Inhibition : The compound may inhibit tyrosine kinases (e.g., EGFR) via competitive binding to the ATP pocket, supported by IC50 values in the µM range .
- Receptor Antagonism : Docking studies suggest interactions with serotonin receptors (5-HT2A) through hydrophobic contacts with the benzothiazole core .
- Apoptosis Induction : Flow cytometry (Annexin V/PI staining) and caspase-3 activation assays validate pro-apoptotic effects in cancer cells .
Advanced: How can Design of Experiments (DoE) optimize synthesis yield and reproducibility?
Answer:
- Response Surface Methodology (RSM) : Vary temperature, solvent ratio, and catalyst loading to model nonlinear effects on yield .
- Taguchi Arrays : Identify critical factors (e.g., reaction time > solvent purity) with minimal experimental runs (L9 orthogonal array) .
- Failure Mode Analysis : Use Pareto charts to prioritize variables causing impurities (e.g., moisture ingress) .
Advanced: What purification challenges arise with this compound, and how are they resolved?
Answer:
- Byproduct Removal : Column chromatography (silica gel, hexane/ethyl acetate) separates unreacted sulfonyl chlorides .
- Solvent Selection : Recrystallization from ethanol/water mixtures improves purity by removing polar impurities .
- Scale-Up Issues : Switch from flash chromatography to centrifugal partition chromatography (CPC) for >10-g batches .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
